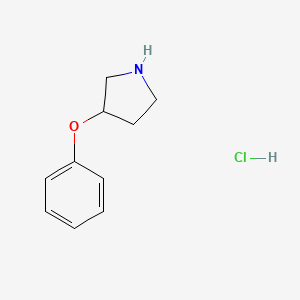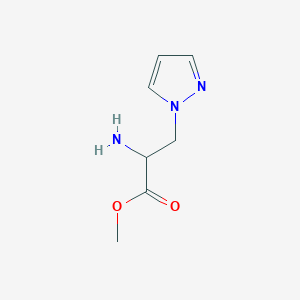
1-(3,4-Difluorophenyl)-3-(prop-2-yn-1-yl)urea
Übersicht
Beschreibung
1-(3,4-Difluorophenyl)-3-(prop-2-yn-1-yl)urea is a chemical compound with the molecular formula C10H8F2N2O . It has a molecular weight of 210.18 . This compound is typically used for research purposes .
Molecular Structure Analysis
The IUPAC name for this compound is N-(3,4-difluorophenyl)-N’- (2-propynyl)urea . The InChI code is 1S/C10H8F2N2O/c1-2-5-13-10(15)14-7-3-4-8(11)9(12)6-7/h1,3-4,6H,5H2,(H2,13,14,15) .Wissenschaftliche Forschungsanwendungen
Optical and Nonlinear Optical Properties
1-(3,4-Difluorophenyl)-3-(prop-2-yn-1-yl)urea and similar compounds have been studied for their electronic and optical properties. For instance, research on a related chalcone derivative revealed significant electro-optic properties, including a high second harmonic generation efficiency, making these materials potentially useful for optoelectronic device fabrications (Shkir et al., 2018).
Crystal Structure Analysis
The crystal structure of compounds similar to 1-(3,4-Difluorophenyl)-3-(prop-2-yn-1-yl)urea has been extensively studied. These studies involve the use of techniques like X-ray diffraction and Density Functional Theory (DFT) calculations to understand the molecular structure and potential applications of these compounds (Sun et al., 2022), (Rahmani et al., 2018).
Inhibition of Chitin Synthesis
Certain derivatives of 1-(3,4-Difluorophenyl)-3-(prop-2-yn-1-yl)urea, particularly in the benzoylphenyl urea class, have been explored for their ability to inhibit chitin synthesis, potentially making them useful in insect control (Zhong et al., 1998), (Deul et al., 1978).
Chemical Sensing Applications
The derivatives of 1-(3,4-Difluorophenyl)-3-(prop-2-yn-1-yl)urea have been used in the development of chemical sensors. For example, urea-linked 1,2,3-triazole based sensors have been synthesized for selective sensing of fluoride ions, demonstrating the versatile application of these compounds in chemical detection and analysis (Rani et al., 2020).
Molecular Device Fabrication
Some derivatives have been explored in the self-assembly of molecular devices, where they are used as components in complex molecular systems. This includes the formation of cyclodextrin complexes and photoisomerization processes, which are critical for the development of advanced molecular devices (Lock et al., 2004).
Eigenschaften
IUPAC Name |
1-(3,4-difluorophenyl)-3-prop-2-ynylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O/c1-2-5-13-10(15)14-7-3-4-8(11)9(12)6-7/h1,3-4,6H,5H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDKISSXMVNCNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)NC1=CC(=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Difluorophenyl)-3-(prop-2-yn-1-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B1419498.png)

![4-[(3-Methylbenzyl)oxy]piperidine hydrochloride](/img/structure/B1419501.png)


![3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine](/img/structure/B1419504.png)


![2-chloro-1,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B1419508.png)

![5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde](/img/structure/B1419511.png)
![2-chloro-1,4-dimethyl-1H-benzo[d]imidazole](/img/structure/B1419513.png)
